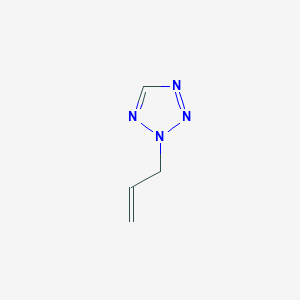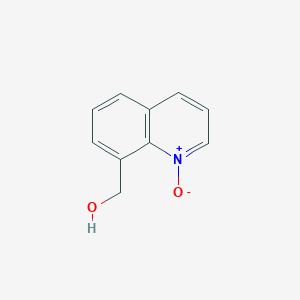![molecular formula C12H16O3 B14453969 3-[(Benzyloxy)methoxy]-2-methylpropanal CAS No. 73255-20-6](/img/structure/B14453969.png)
3-[(Benzyloxy)methoxy]-2-methylpropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Benzyloxy)methoxy]-2-methylpropanal is an organic compound with a complex structure that includes a benzyl group, a methoxy group, and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzyloxy)methoxy]-2-methylpropanal can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-2-methylpropanal with benzyl chloride in the presence of a base such as sodium hydroxide. This reaction results in the formation of the benzyloxy derivative. The methoxy group can then be introduced through a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Benzyloxy)methoxy]-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: 3-[(Benzyloxy)methoxy]-2-methylpropanoic acid.
Reduction: 3-[(Benzyloxy)methoxy]-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[(Benzyloxy)methoxy]-2-methylpropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(Benzyloxy)methoxy]-2-methylpropanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The benzyloxy and methoxy groups may also influence the compound’s reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(Benzyloxy)methoxy]-2-methylpropanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-[(Benzyloxy)methoxy]-2-methylpropanol: Similar structure but with a primary alcohol group instead of an aldehyde.
4-[(Benzyloxy)methoxy]benzaldehyde: Similar structure but with a benzaldehyde group.
Uniqueness
3-[(Benzyloxy)methoxy]-2-methylpropanal is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential biological activity.
Propriétés
| 73255-20-6 | |
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
2-methyl-3-(phenylmethoxymethoxy)propanal |
InChI |
InChI=1S/C12H16O3/c1-11(7-13)8-14-10-15-9-12-5-3-2-4-6-12/h2-7,11H,8-10H2,1H3 |
Clé InChI |
ZWUBFGGKRPVPQW-UHFFFAOYSA-N |
SMILES canonique |
CC(COCOCC1=CC=CC=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]-](/img/structure/B14453925.png)

![N'-[4-(Chloromethyl)phenyl]-N,N-dimethylurea](/img/structure/B14453934.png)





